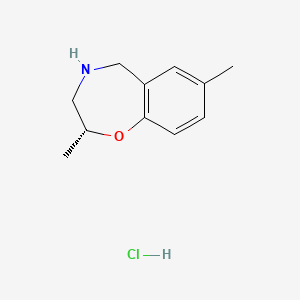
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic systems, where substituents on the ring can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors, particularly the D2 subtype, influencing neurotransmitter release and receptor binding . This interaction is crucial for its potential therapeutic effects in neurological conditions.
相似化合物的比较
- Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
Comparison: Methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific fluorination pattern and carboxylate group positioning, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further research .
属性
分子式 |
C11H12FNO2 |
|---|---|
分子量 |
209.22 g/mol |
IUPAC 名称 |
methyl 7-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3 |
InChI 键 |
GZPUFPHLDIGXFT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
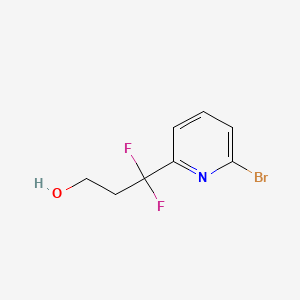

![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
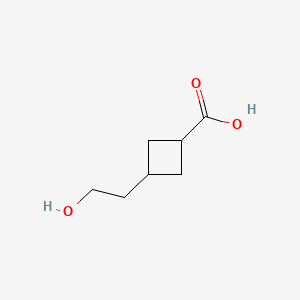
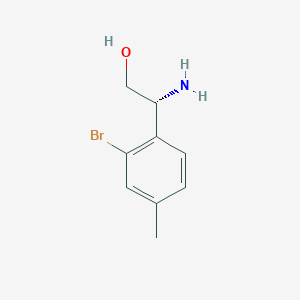
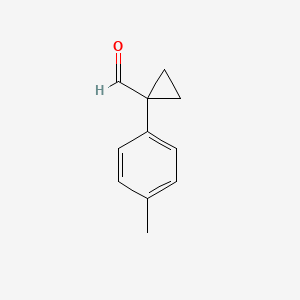
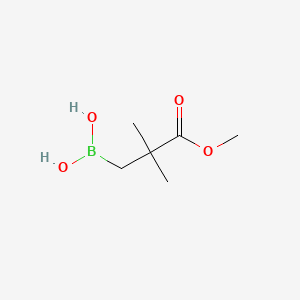
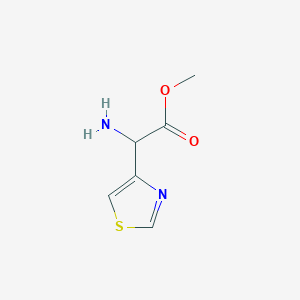
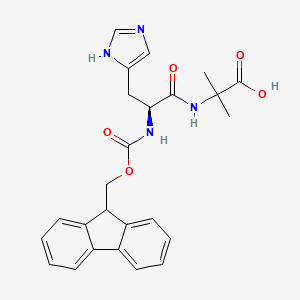
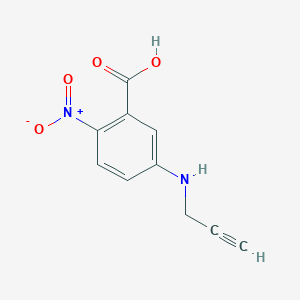
![Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-2-carboxylate](/img/structure/B15316103.png)
